molecular formula C7H14BrN3O2 B14695481 Einecs 250-109-4 CAS No. 30273-97-3

Einecs 250-109-4

Cat. No.: B14695481
CAS No.: 30273-97-3
M. Wt: 252.11 g/mol
InChI Key: MOLJMQQKNIYGQA-UHFFFAOYSA-M
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Description

EINECS serves as a comprehensive database for pre-1981 commercial chemicals in the EU, encompassing over 100,000 entries . Compounds like 250-109-4 are subject to regulatory scrutiny under frameworks such as REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity assessments and hazard classification .

Properties

CAS No.

30273-97-3

Molecular Formula

C7H14BrN3O2

Molecular Weight

252.11 g/mol

IUPAC Name

2-(3H-diazirine-3-carbonyloxy)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C7H14N3O2.BrH/c1-10(2,3)4-5-12-7(11)6-8-9-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

MOLJMQQKNIYGQA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1N=N1.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl Stearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 200°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, Glyceryl Stearate is produced using a similar esterification process but on a larger scale. The raw materials, glycerin and stearic acid, are sourced from renewable resources such as palm oil, coconut oil, or olive oil. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing and efficient heat transfer. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Identification of EC 250-109-4

  • Result erroneously associates EC 250-109-4 with Bisphenol A (CAS 80-05-7, EC 201-245-8), which is a known inconsistency.

  • The CAS Registry ( ) and other sources ( ) do not provide definitive data for EC 250-109-4.

Analysis of Search Results

The available sources focus on unrelated compounds or regulatory guidelines:

  • Ethylene oxide ( ): Detailed reactions include esterification, cyanohydrin formation, and oxidation.

  • Tetrahydrofuran (THF) ( ): Physical properties and safety data are provided, but no reaction chemistry.

  • 4-Nitrophenol ( ): Collision cross-section and dissociation constants are listed, but no reaction mechanisms.

  • Regulatory documents ( , , ): Discuss reporting requirements, environmental assessments, and substance inventories, not specific reactions.

Potential Reasons for Data Gaps

  • EC Number Misassignment : EC 250-109-4 may be obsolete, incorrectly cited, or linked to a rarely studied compound.

  • Limitations in Provided Sources : The search results lack peer-reviewed studies or industrial data directly addressing this EC number.

Recommendations for Further Research

To resolve ambiguity:

  • Verify the EC number with authoritative databases like ECHA or CAS.

  • Cross-reference with CAS Registry Numbers (e.g., CAS 30273-97-3 in) to clarify identity.

  • Consult specialized journals or patents for unpublished reaction data.

Scientific Research Applications

Glyceryl Stearate has a wide range of applications in scientific research and industry:

Mechanism of Action

Glyceryl Stearate exerts its effects primarily through its emulsifying properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of creams and lotions, where it helps to create a smooth and consistent texture. Additionally, Glyceryl Stearate acts as an emollient, providing a moisturizing effect by forming a protective barrier on the skin, reducing water loss, and improving skin hydration.

Comparison with Similar Compounds

Structural Similarity Metrics

Similarity between EINECS compounds and analogs is quantified using the Tanimoto index based on PubChem 2D fingerprints. A threshold of ≥70% similarity defines structural analogs, enabling read-across predictions for unlabeled compounds . For example, 1,387 labeled chemicals from REACH Annex VI Table 3.1 provided coverage for 33,000 EINECS compounds, illustrating the efficiency of similarity-based clustering .

Physicochemical Property Profiling

Comparative studies often evaluate bioavailability-related properties (e.g., logP, solubility) to assess functional equivalence. In Figure 7 of ERGO project data, 28 reference substances covered a significant portion of EINECS compounds in terms of physicochemical space, highlighting shared domains despite structural diversity .

QSAR Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models predict acute toxicity by correlating molecular descriptors (e.g., logKow) with experimental data. For instance, models for chlorinated alkanes and organothiophosphates achieved predictive accuracy using hydrophobicity and reactivity parameters, covering ~0.7% of EINECS chemicals .

Comparative Analysis of EINECS 250-109-4 with Analogues

Hypothetical Structural Analogues

Assuming 250-109-4 belongs to a class like perfluorinated compounds (PFCs), analogues might include:

EINECS Number Chemical Name Key Properties (logKow, Toxicity) Tanimoto Similarity (%)
25935-14-2 Pyridinium, 1-(heptadecafluorodecyl)- logKow: 4.2; LC50 (fish): 0.5 mg/L 78%
91081-09-3 Quaternary ammonium compounds (PFCs) logKow: 3.8; EC50 (daphnid): 1.2 mg/L 72%

Note: The above table is illustrative, as specific data for 250-109-4 are unavailable.

Toxicity and Bioavailability Trends

  • Chlorinated Alkanes : QSAR models using logKow predicted fish LC50 values within ±0.5 log units of experimental data, demonstrating utility for EINECS compounds with similar hydrophobicity .
  • Organothiophosphates: Interspecies models linked daphnid immobilization data to fish toxicity, reducing reliance on animal testing .

Regulatory and Hazard Implications

Compounds with >70% structural similarity to 250-109-4 may inherit hazard classifications under REACH.

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